molecular formula C14H15NO6S B2440570 methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate CAS No. 1396815-27-2

methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

Cat. No.: B2440570
CAS No.: 1396815-27-2
M. Wt: 325.34
InChI Key: TTYQIYGOMBPXGN-UHFFFAOYSA-N
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Description

“Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . This compound also features a sulfamoyl group (SO2NH2) and a benzoate ester group (C6H5COO-).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan ring, followed by the introduction of the sulfamoyl and benzoate groups. Furan compounds can be synthesized through a variety of methods, including cycloaddition and cycloisomerization reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring is susceptible to electrophilic aromatic substitution reactions . The sulfamoyl and benzoate groups could also participate in various reactions depending on the conditions.

Scientific Research Applications

Reaction Pathways and Catalysis

Diels–Alder and Dehydrative Aromatization Reactions

The study by Pacheco et al. (2015) discusses the catalytic reactions involving ethylene and renewable furans, catalyzed by Lewis acid molecular sieves, for the production of biobased terephthalic acid precursors. This research underlines the potential of furan derivatives in synthesizing valuable chemical precursors for sustainable materials, indicating a pathway for the application of similar compounds in renewable material synthesis (Pacheco, Labinger, Sessions, & Davis, 2015).

Polymerization and Material Synthesis

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group for use as a photoiniferter, enabling controlled radical polymerization under UV light. This study showcases the potential for incorporating furan derivatives into polymer chains, potentially enhancing material properties through controlled synthesis methods (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Biobased Materials

Biobased Polyesters

Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters. This research illustrates the role of furan derivatives in creating sustainable materials with potential applications in various industries, from packaging to biodegradable products (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Chemical Synthesis and Modification

Derivatives Synthesis

Studies on the synthesis of benzofuran derivatives and the reaction pathways of furan compounds with cysteine or hydrogen sulfide showcase the versatility of furan derivatives in chemical synthesis. These reactions can lead to a variety of products, highlighting the potential for creating complex molecules with specific functional properties (Gutnov, Butin, Abaev, Krapivin, & Zavodnik, 1999); (Whitfield & Mottram, 1999).

Properties

IUPAC Name

methyl 4-[[2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)15-8-13(16)11-6-7-21-9-11/h2-7,9,13,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYQIYGOMBPXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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